3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of chemistry and pharmacology due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general approach includes:
Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzofuran Moiety: This can be achieved through a Friedel-Crafts acylation reaction using a benzofuran derivative and an acyl chloride.
Attachment of the Methoxypropyl Group: This step often involves nucleophilic substitution reactions.
Hydroxylation and Methylation: These steps are carried out using specific oxidizing and methylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxypropyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.
Substitution: Various substitution reactions can occur, especially at the furan and pyrrol-2-one rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-methoxy-3-methyl-2-pent-2-enyl-anthraquinone
- Other benzofuran derivatives
Uniqueness
3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(5-methylfuran-2-yl)-1,5-dihydro-2H-pyrrol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H25NO6/c1-13-5-7-18(29-13)20-19(22(26)23(27)24(20)9-4-10-28-3)21(25)15-6-8-17-16(12-15)11-14(2)30-17/h5-8,12,14,20,25H,4,9-11H2,1-3H3/b21-19- |
InChI Key |
ZIQMJNJBOYZGAK-VZCXRCSSSA-N |
Isomeric SMILES |
CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCOC)C4=CC=C(O4)C)/O |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCOC)C4=CC=C(O4)C)O |
Origin of Product |
United States |
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